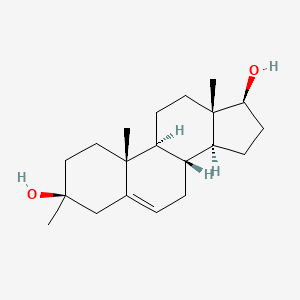
4,5-Thiazoledicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Thiazoledicarboxamide is a heterocyclic organic compound with the molecular formula C5H5N3O2S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Thiazoledicarboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The process can be summarized as follows :
Reaction of aminocyanacetamide with carbon disulfide: This step yields a substituted thiazole compound.
Methylation: The intermediate product is methylated to form a methylthio derivative.
Reduction: The final product, this compound, is obtained by reducing the methylthio derivative using Raney nickel.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Thiazoledicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as Raney nickel and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,5-Thiazoledicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Thiazoledicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as succinate dehydrogenase and interferon gene stimulators
Pathways Involved: It interferes with the tricarboxylic acid cycle and the DNA-mediated innate immune response, leading to the inhibition of pathogen growth and modulation of immune responses
Comparison with Similar Compounds
4,5-Thiazoledicarboxamide can be compared with other similar compounds, such as thiadiazole and thiazolidine derivatives:
Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Thiazolidine Derivatives: These compounds have a similar structure but differ in their pharmacological properties and applications.
Uniqueness: : this compound stands out due to its specific molecular interactions and the diverse range of biological activities it exhibits.
Properties
CAS No. |
7464-10-0 |
|---|---|
Molecular Formula |
C5H5N3O2S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
1,3-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C5H5N3O2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H,(H2,6,9)(H2,7,10) |
InChI Key |
TXXSQBSQNHMOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


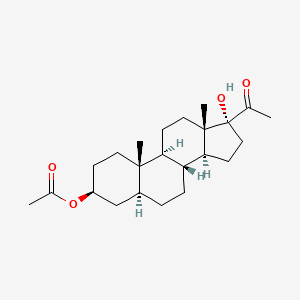

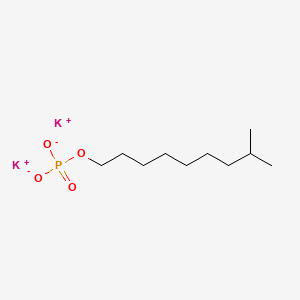
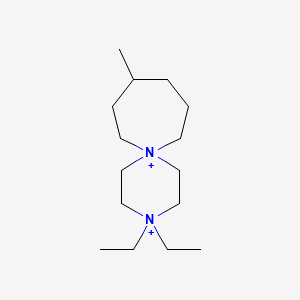
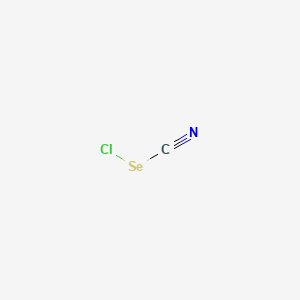
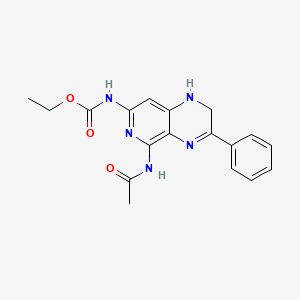
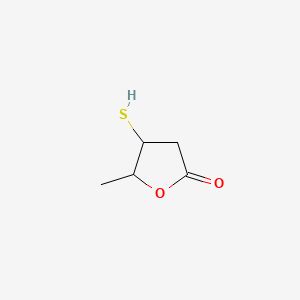
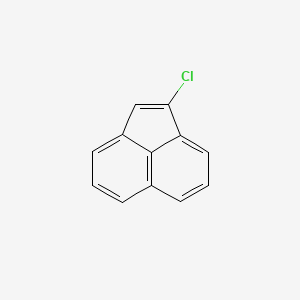
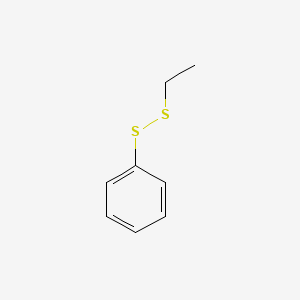
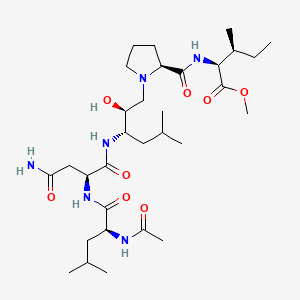
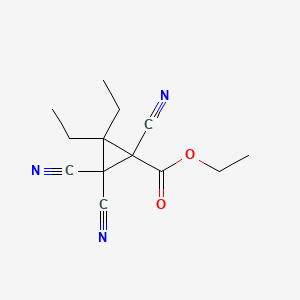
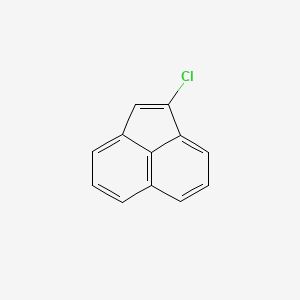
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)
